L-Thyroxine sodium salt pentahydrate
Overview
Description
L-Thyroxine sodium salt pentahydrate, also known as Sodium levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It is primarily used in the treatment of hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is crucial for regulating metabolism, growth, and development in the body .
Mechanism of Action
Target of Action
L-Thyroxine sodium salt pentahydrate, also known as Levothyroxine, is a synthetic hormone . The primary targets of this compound are the thyroid follicular cells . These cells are responsible for the production of the endogenous hormones thyroxine (T4) and triiodothyronine (T3), which are crucial for normal growth, development, and numerous metabolic processes .
Biochemical Pathways
The biochemical pathways affected by L-Thyroxine involve the stimulation of metabolic rate and regulation of growth and development . These effects appear to be due to the hormones’ impact on DNA transcription, leading to protein synthesis . T4 and T3 act on nearly every cell of the body, but they have a particularly strong effect on the cardiac system .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and converted into T3, its active form . The conversion of T4 to T3 is a crucial step in the compound’s mechanism of action . The details of its ADME properties and their impact on bioavailability are complex and depend on various factors, including the individual’s physiological condition and the presence of other medications .
Result of Action
The result of L-Thyroxine’s action is the normalization of thyroid hormone levels in the body. This leads to the alleviation of symptoms of hypothyroidism, such as fatigue, increased heart rate, depression, dry skin and hair, muscle cramps, constipation, weight gain, memory impairment, and poor tolerance to cold temperatures .
Action Environment
The action of L-Thyroxine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . Furthermore, the individual’s physiological environment, including their hormonal balance and metabolic state, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Thyroxine sodium salt pentahydrate is synthesized through a series of chemical reactions starting from L-tyrosine. The process involves nitration of L-tyrosine with nitric acid in sulfuric acid, followed by workup with sodium hydroxide to give the sodium salt of the 3,5-dinitro derivative . This intermediate is then subjected to further reactions to produce the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to minimize impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
L-Thyroxine sodium salt pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing derivatives.
Reduction: Reduction reactions can convert it to triiodothyronine (T3), a more active form of thyroid hormone.
Substitution: Halogen substitution reactions can modify the iodine atoms in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include triiodothyronine (T3), diiodothyronine (T2), and other iodine-containing derivatives .
Scientific Research Applications
L-Thyroxine sodium salt pentahydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving iodine-containing compounds.
Biology: Utilized in cell culture studies to investigate the effects of thyroid hormones on cellular processes.
Medicine: Primarily used in the treatment of hypothyroidism and other thyroid-related disorders. .
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Triiodothyronine (T3): A more active form of thyroid hormone with a similar structure but containing three iodine atoms instead of four.
Diiodothyronine (T2): A less active form with only two iodine atoms.
Desiccated Thyroid Extract: A natural product containing a mixture of T4 and T3 in a ratio different from that of synthetic compounds
Uniqueness
L-Thyroxine sodium salt pentahydrate is unique due to its high stability, purity, and consistent potency compared to natural thyroid extracts. It provides a reliable and controlled source of thyroid hormone for therapeutic and research purposes .
Properties
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCCAYJTTWMCX-QWPJCUCISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I4NNaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209941 | |
Record name | Sodium L-thyroxine pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6106-07-6, 55-03-8, 25416-65-3 | |
Record name | Levothyroxine sodium pentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium L-thyroxine pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levothyroxine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Thyroxine Sodium Salt Pentahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOTHYROXINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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